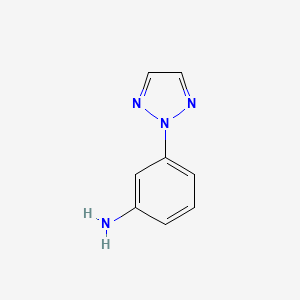

3-(2H-1,2,3-Triazol-2-yl)aniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(triazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEAQCXIDHBMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2N=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634152 | |

| Record name | 3-(2H-1,2,3-Triazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626248-56-4 | |

| Record name | 3-(2H-1,2,3-Triazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2h 1,2,3 Triazol 2 Yl Aniline and Analogues

Foundational Approaches to 1,2,3-Triazole Ring Construction

The formation of the 1,2,3-triazole core is most commonly achieved through cycloaddition reactions involving azides and alkynes. acs.orgrgmcet.edu.in These methods have evolved from thermal processes to highly efficient catalyzed reactions that offer superior control over the reaction outcome.

Huisgen 1,3-Dipolar Cycloaddition in Triazole Synthesis

The Huisgen 1,3-dipolar cycloaddition is a fundamental method for synthesizing 1,2,3-triazoles. This reaction involves the thermal [3+2] cycloaddition of an azide (B81097) and an alkyne. rgmcet.edu.inscielo.brnih.gov A significant drawback of the traditional Huisgen cycloaddition is its lack of regioselectivity when using asymmetrical alkynes, often resulting in a mixture of 1,4- and 1,5-disubstituted regioisomers. scielo.brnih.govmdpi.comijrpc.com The reaction typically requires elevated temperatures and can be time-consuming. nih.govijrpc.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Regioselective Synthesis

The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized triazole synthesis, establishing it as a cornerstone of "click chemistry". nih.govorganic-chemistry.orgnih.gov This reaction provides exclusive formation of the 1,4-disubstituted regioisomer with high yields. scielo.brorganic-chemistry.orgnih.gov The CuAAC reaction proceeds under mild conditions, often at room temperature, and is compatible with a wide range of functional groups and solvents, including water. organic-chemistry.orgnih.gov The active Cu(I) catalyst can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate, or from Cu(I) salts. ijrpc.comorganic-chemistry.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.gov This catalytic cycle results in a significant rate acceleration compared to the uncatalyzed thermal reaction. organic-chemistry.org

Table 1: Comparison of Uncatalyzed and Catalyzed Azide-Alkyne Cycloadditions

| Feature | Huisgen 1,3-Dipolar Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |

| Catalyst | None (Thermal) | Copper(I) | Ruthenium(II) |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | 1,4-disubstituted | 1,5-disubstituted |

| Reaction Conditions | Elevated temperatures | Mild (often room temperature) | Elevated temperatures |

| Reaction Rate | Slow | Highly accelerated | Accelerated |

| Substrate Scope | Broad | Terminal alkynes required | Tolerates internal alkynes |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition for 1,5-Disubstituted Products

Complementing the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a direct route to 1,5-disubstituted 1,2,3-triazoles. acs.orgnih.govorganic-chemistry.org This method is particularly valuable as it allows for the use of internal alkynes, a limitation of the CuAAC which generally requires terminal alkynes. acs.orgorganic-chemistry.org The reaction is typically catalyzed by ruthenium(II) complexes, such as [Cp*RuCl] complexes. nih.govorganic-chemistry.org The proposed mechanism involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. nih.gov

Targeted Synthesis of 2H-1,2,3-Triazole Aniline (B41778) Scaffolds

The synthesis of 3-(2H-1,2,3-triazol-2-yl)aniline requires specific methods that not only construct the triazole ring but also control the N-substitution pattern and introduce the aniline moiety.

Ruthenium-Catalyzed Intermolecular C-H Amidation for 2-(2H-1,2,3-Triazole-2-yl)aniline Derivatives

An efficient strategy for synthesizing 2-(2H-1,2,3-triazol-2-yl)aniline derivatives involves a ruthenium-catalyzed intermolecular C-H amidation of 2-aryl-1,2,3-triazoles with sulfonyl azides. rsc.orgrsc.orgdntb.gov.ua This method offers a direct approach to C-N bond formation at the ortho-position of the aryl ring, producing nitrogen gas as the only byproduct. rsc.orgrsc.org The reaction demonstrates good functional group tolerance and provides the desired products in moderate to excellent yields. rsc.orgrsc.org This atom- and step-economical process is a promising route for accessing these valuable aniline derivatives. rsc.org

Strategies for N2-Substituted 1,2,3-Triazole Regioisomers

Achieving N2-substitution on the 1,2,3-triazole ring is a significant challenge in synthetic chemistry, as the N1 and N3 positions are often more reactive. scielo.brnih.govresearchgate.net However, several strategies have been developed to selectively obtain N2-substituted regioisomers.

One approach involves the use of pre-functionalized triazoles. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in DMF leads to the regioselective formation of 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org The bromine atom can then be further functionalized. researchgate.net

Another strategy is the Boulton-Katritzky rearrangement, which involves the reaction of hydrazones derived from oxadiazoles. scielo.brresearchgate.net While not widely used due to the synthetic challenges in preparing the oxadiazole precursors, it represents a viable pathway to N2-substituted triazoles. scielo.brresearchgate.net

More recently, metal-free and electro-oxidative coupling methods have emerged. An efficient synthesis of N2-aryl 1,2,3-triazoles has been reported through the sequential C-N bond formation and electro-oxidative N-N coupling of enamines and aryldiazonium salts. acs.orgacs.org Additionally, a base-induced synthesis of N2-substituted 1,2,3-triazoles from N-sulfonyl-1,2,3-triazoles and alkyl halides has been developed, proceeding through a proposed SN2-like mechanism. nih.gov Furthermore, a novel approach utilizes the reaction of geminal diazides with organic hydrazines under mild thermolysis to generate a broad range of N2-alkyl- and N2-aryl-1,2,3-triazoles. nih.gov

Table 2: Selected Synthetic Methods for N2-Substituted 1,2,3-Triazoles

| Method | Starting Materials | Key Features |

| Alkylation of Pre-functionalized Triazoles | 4-Bromo-NH-1,2,3-triazoles, Alkyl halides | Regioselective N2-alkylation |

| Boulton-Katritzky Rearrangement | Hydrazones of oxadiazoles | Rearrangement to form N2-substituted triazoles |

| Electro-oxidative Coupling | Enamines, Aryldiazonium salts | Metal-free, sequential C-N and N-N bond formation |

| Base-Induced Substitution | N-Sulfonyl-1,2,3-triazoles, Alkyl halides | Highly regioselective, mild conditions |

| Reaction of Geminal Diazides | Geminal diazides, Organic hydrazines | Direct and regioselective, broad substrate scope |

Electrochemical Synthesis Approaches for 1,2,3-Triazole 1-Imines

Synthetic electrochemistry offers a powerful and sustainable alternative for constructing complex organic molecules, often avoiding the need for harsh reagents. researchgate.net A recently developed electrochemically-driven method allows for the assembly of a wide array of mesoionic 1,2,3-triazole 1-imines, which are otherwise difficult to prepare using conventional techniques. researchgate.netrawdatalibrary.net

This approach is distinguished by its transition-metal- and exogenous oxidant-free conditions, utilizing a simple carbon/nickel (C/Ni) electrode pair. researchgate.net The reaction demonstrates high selectivity and practical utility, with over 30 examples of 1,2,3-triazole 1-imines synthesized successfully. researchgate.net Key to this method is the ability to modulate the reaction's course through the choice of solvent, a finding supported by cyclic voltammetry (CV) data and density functional theory (DFT) calculations. researchgate.net Furthermore, differential scanning calorimetry (DSC) analysis has shown that some of the resulting 1,2,3-triazole 1-imines are thermally stable, with decomposition temperatures reaching up to 190 °C. researchgate.net This electrochemical strategy represents a significant advancement in the synthesis of these rare heterocyclic mesoionic entities. rawdatalibrary.net

Organocatalytic and Metal-Free Synthetic Pathways for 1,2,3-Triazole Derivatives

The demand for greener and more biocompatible synthetic routes has spurred the development of organocatalytic and metal-free pathways for 1,2,3-triazole synthesis. springerprofessional.dersc.org These methods circumvent the use of potentially toxic and expensive heavy metal catalysts, which is a significant drawback in traditional cycloaddition reactions. rsc.org Organocatalysis, in particular, has gained prominence due to its many advantages, including high regioselectivity, broad substrate scope, high yields, and access to novel molecular structures. rsc.orgrsc.org

Various metal-free strategies have been established. One such method involves a cascade nucleophilic addition/cyclization process between carbodiimides and diazo compounds to form 5-amino-1,2,3-triazoles under mild conditions. rsc.org Another innovative metal- and azide-free approach synthesizes polysubstituted 1,2,3-triazoles from α,α-difluoro-N-tosylhydrazones and various amines in the presence of a base like LiOt-Bu. chemistryviews.org This reaction proceeds through C-F bond cleavage, intramolecular cyclization, and aromatization, offering a broad substrate scope and nearly quantitative yields in some cases. chemistryviews.org

These methodologies represent a significant shift towards more sustainable and efficient synthesis of the 1,2,3-triazole core. rsc.orgacs.org

Enamine-Mediated Cycloaddition Reactions

A prominent strategy within organocatalysis is the use of enamine-mediated cycloaddition reactions. rsc.org This approach, often referred to as the Ramachary-Bressy-Wang organocatalytic azide-ketone [3+2]-cycloaddition (OrgAKC), relies on the in-situ formation of an enamine intermediate from a ketone and a secondary amine catalyst, such as pyrrolidine (B122466). researchgate.net This enamine then undergoes a [3+2] cycloaddition with an azide. researchgate.netresearchgate.net

This method is highly effective for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles from a variety of activated and unactivated ketones and aryl azides. rsc.orgacs.org For instance, the reaction between cyclic enones and aryl azides proceeds efficiently in DMSO at room temperature with just 10 mol% of pyrrolidine as the catalyst. rsc.org The atom economy, regioselectivity, and environmentally friendly nature of enamine catalysis make it a powerful tool in modern organic synthesis. researchgate.net However, a limitation noted in some of these methods is the reduced or lack of reactivity with aliphatic azides. rsc.org

Table 1: Examples of Organocatalytic Enamine-Mediated Synthesis of 1,2,3-Triazoles

| Catalyst | Ketone/Carbonyl Compound | Azide | Product Type | Reference |

| Pyrrolidine | Dichloro-phenyl azide | Active methylene (B1212753) compound | Trisubstituted 1,2,3-triazole | rsc.org |

| L-proline | Hagemann's ester derivatives | Tosyl azide | Substituted 1,2,3-triazole | researchgate.netacs.org |

| TMG | 2,4-Diketonesters | Various aryl and alkyl azides | Carbonyl-containing 1,2,3-triazoles | acs.orgresearchgate.net |

| Pyrrolidine | Cyclic enones | Aryl azides | Trisubstituted 1,2,3-triazoles | rsc.org |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. nih.gov This approach is valued for its atom economy, convergence, and ability to rapidly generate molecular complexity. nih.gov

Several MCRs have been designed for the synthesis of 1,2,3-triazole derivatives. A notable metal-free example utilizes anthranilic acid as an organocatalyst in a microwave-assisted reaction between aldehydes, nitroalkanes, and sodium azide to produce N-unsubstituted-1,2,3-triazoles in good to excellent yields. researchgate.net Another strategy involves a three-component reaction of α-acetyl-α-diazomethane sulfonamides, primary aliphatic amines, and aromatic aldehydes, which requires no catalyst or chemical promoter. acs.org

Even when catalysts are used, the one-pot approach streamlines synthesis. An efficient method for creating 1,2,3-triazole derivatives of dihydropyrimidinones involves a sequence of two MCRs (a Click reaction followed by a Biginelli reaction) in a single pot. nih.gov Similarly, a copper-catalyzed three-component "Click" reaction of pyrazole (B372694) aldehydes, diaminobenzene, and other components showcases the versatility of MCRs in generating highly substituted 1,2,3-triazoles. proquest.com These methods often simplify purification and reduce waste, aligning with the principles of green chemistry. rsc.org

Green Chemistry Principles in the Synthesis of Triazolylaniline Compounds

The synthesis of triazolylaniline compounds and their analogues is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.netrsc.org This involves developing methods that use less hazardous substances, employ safer solvents, increase energy efficiency, and are based on renewable feedstocks. researchgate.netrsc.org

Key green approaches in 1,2,3-triazole synthesis include:

Use of Greener Solvents: Traditional volatile organic solvents are often replaced with more benign alternatives like water or ionic liquids. rsc.org Ionic liquids are particularly advantageous due to their low vapor pressure, non-flammability, and thermal stability, which can enhance reactivity and catalyst recyclability. rsc.org

Alternative Energy Sources: Microwave irradiation and ball-milling (mechanochemistry) are used to accelerate reaction rates and often reduce or eliminate the need for solvents. researchgate.netrsc.org For example, a solvent-free, one-pot synthesis of 1,2,3-triazoles has been developed using a Cu/Al2O3 catalyst under ball-milling conditions, where the product is isolated by a simple ethanol (B145695) wash. rsc.org

Catalysis: The use of catalysts, especially organocatalysts and recyclable heterogeneous catalysts, is preferred over stoichiometric reagents to improve atom economy and reduce waste. springerprofessional.deresearchgate.net Metal-free syntheses are particularly valued as they avoid the use of toxic and heavy metals. acs.org

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they maximize the incorporation of atoms from the reactants into the final product, minimizing waste. nih.govgreenchemistry-toolkit.org

These sustainable methodologies are not only environmentally responsible but also often lead to more efficient, cost-effective, and safer synthetic routes for producing triazolylaniline compounds. rsc.orgnih.gov

Table 2: Green Chemistry Approaches in 1,2,3-Triazole Synthesis

| Green Principle | Methodology | Reactants | Conditions | Benefit | Reference |

| Alternative Energy Source | Microwave Irradiation | Aldehydes, nitroalkanes, sodium azide | Organocatalyst (anthranilic acid) | Reduced reaction time, high yields | researchgate.net |

| Solvent-Free Reaction | Ball-Milling | Alkyl halides, sodium azide, terminal alkynes | Cu/Al2O3 catalyst | No solvent, simple work-up, recyclable catalyst | rsc.org |

| Metal-Free Catalysis | Organocatalysis | α,α-Difluoro-N-tosylhydrazones, amines | Base (LiOt-Bu) | Avoids toxic metals, mild conditions | chemistryviews.org |

| Use of Green Solvents | Ionic Liquids (ILs) | Various | IL as solvent and/or catalyst | Recyclability, enhanced reactivity, low volatility | rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Structural Elucidation Methodologies

The precise structure of 3-(2H-1,2,3-triazol-2-yl)aniline is determined through a combination of powerful analytical methods, each offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are instrumental in confirming the connectivity of atoms and differentiating between potential isomers.

¹H NMR: The proton NMR spectrum of a related compound, 2-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline, shows characteristic signals that help in assigning the protons of the aniline (B41778) and triazole rings. rsc.org For instance, the protons of the aniline ring typically appear as multiplets in the aromatic region, while the triazole proton gives a distinct singlet. rsc.org The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Triazole-Aniline Derivative

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 7.67 (s, 1H) | Triazole-H |

| ¹H | 7.27 – 7.43 (m) | Aniline-H & Benzyl-H |

| ¹H | 7.10 (t, J = 7.7 Hz, 1H) | Aniline-H |

| ¹H | 6.76 (d, J = 8.1 Hz, 1H) | Aniline-H |

| ¹H | 6.68 (t, J = 7.5 Hz, 1H) | Aniline-H |

| ¹H | 5.58 (s, 2H) | Benzyl-CH₂ |

| ¹³C | 149.1, 145.3 | Triazole-C |

| ¹³C | 134.7, 129.3, 129.2, 129.0, 128.2, 127.8 | Aromatic-C |

| ¹³C | 119.8, 117.4, 116.9, 113.7 | Aromatic-C |

| ¹³C | 54.4 | Benzyl-CH₂ |

| Data for 2-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline. rsc.org |

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum of a similar compound, 4-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-phenol, displays characteristic absorption bands. nih.gov For this compound, one would expect to observe N-H stretching vibrations from the aniline moiety, C-H stretching from the aromatic rings, and C=C and C-N stretching vibrations characteristic of the aniline and triazole rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The gas-phase UV absorption spectrum of 1,2,3-triazole is dominated by a strong π → π* transition around 205 nm. researchgate.netresearchgate.net For this compound, the spectrum would likely show absorptions corresponding to the π → π* transitions of both the aniline and triazole rings. The conjugation between the two rings can influence the position and intensity of these absorption bands.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| IR | ~3400-3300 | N-H stretch (aniline) |

| IR | ~3100-3000 | Aromatic C-H stretch |

| IR | ~1600-1450 | Aromatic C=C stretch |

| IR | ~1350-1250 | C-N stretch |

| UV-Vis | ~200-240 | π → π* transition (triazole ring) nih.gov |

| UV-Vis | ~230-280 | π → π* transition (aniline ring) |

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural information. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The fragmentation of aromatic amines often involves the loss of small molecules like HCN. miamioh.edu The triazole ring can also undergo characteristic fragmentation.

Thermoanalytical Characterization of Triazole-Aniline Compounds

Thermoanalytical techniques are used to study the physical and chemical properties of materials as a function of temperature.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are key methods for assessing the thermal stability of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis can determine the temperature at which the compound begins to decompose and can identify the number of decomposition steps. Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as a function of temperature. It can detect exothermic and endothermic processes such as melting, crystallization, and decomposition.

For a novel pyridazin-3(2H)-one derivative, TGA and DTA analyses showed that the compound was thermally stable up to its melting point. nih.gov Similar studies on this compound would provide crucial information about its thermal stability and decomposition profile.

Advanced Chromatographic and Electrophoretic Analytical Methods

Advanced separation techniques are indispensable for the purification, quantification, and analysis of "this compound" and its related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For "this compound," reversed-phase HPLC (RP-HPLC) would be the most common approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.

Diverse detection systems can be coupled with HPLC for enhanced sensitivity and selectivity. A Diode Array Detector (DAD) or UV-Vis detector would be suitable for quantitative analysis, leveraging the chromophoric nature of the aromatic and triazole rings. For unequivocal identification of the compound and its impurities, coupling HPLC with a mass spectrometer (HPLC-MS) is the gold standard. A study on triazole antifungals demonstrated the utility of HPLC with UV detection for their simultaneous determination in plasma samples. researchgate.net

Table 2: Representative HPLC Method Parameters for Analysis of Aromatic Triazole Compounds

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 mm x 150 mm, 3.5 µm) | Provides good retention and separation for aromatic compounds. mdpi.com |

| Mobile Phase | Acetonitrile and Water (with potential additives like formic acid or TFA) | A common mobile phase for RP-HPLC, allowing for gradient elution to separate compounds with varying polarities. mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min | A typical flow rate for analytical HPLC. |

| Detection | UV at ~260 nm or Mass Spectrometry | The aromatic system is expected to have strong UV absorbance. MS provides mass information for identification. researchgate.net |

Note: These parameters are based on general methods for related compounds and would require optimization for "this compound".

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While "this compound" itself may have limited volatility due to its polar nature and potential for hydrogen bonding, GC-MS is highly relevant for the analysis of its volatile synthetic precursors or decomposition products. For instance, the analysis of aniline in environmental samples is well-established using GC-MS. nih.gov

For the analysis of the parent compound, derivatization to increase its volatility and thermal stability might be necessary. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecule, allowing for confident identification. The U.S. Environmental Protection Agency (EPA) Method 8131 details the use of GC with a nitrogen-phosphorus detector (NPD) for aniline and its derivatives, with GC-MS recommended for confirmation. epa.gov

Table 3: Illustrative GC-MS Parameters for Aniline Analysis

| Parameter | Condition | Purpose |

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | A common, non-polar column suitable for a wide range of analytes. |

| Carrier Gas | Helium | Inert carrier gas for GC. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) | Separates compounds based on their boiling points. |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

Source: Adapted from general principles of GC-MS analysis of aniline derivatives. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. For "this compound," which possesses a basic aniline group, CE would be an excellent technique for its analysis in an acidic buffer where the molecule would be protonated and carry a positive charge.

While no specific CE methods for "this compound" have been published, research on similar compounds demonstrates its feasibility. For example, CE has been successfully employed for the chiral separation of albendazole (B1665689) sulfoxide (B87167) enantiomers, a compound also containing a heterocyclic ring system. nih.gov The development of a CE method for "this compound" would involve optimizing parameters such as buffer pH, voltage, and capillary temperature.

Differential Mobility Spectrometry (DMS), also known as Field Asymmetric Ion Mobility Spectrometry (FAIMS), is an ion mobility-based technique that separates ions in the gas phase at atmospheric pressure. It is often coupled with mass spectrometry to provide an additional dimension of separation, enhancing selectivity and reducing chemical noise. DMS separates ions based on the difference in their mobility in low and high electric fields.

There is currently no published research detailing the use of DMS for the analysis of "this compound." However, given its utility in separating isomers and filtering out interferences in complex matrices, it represents a promising future direction for the advanced analysis of this compound. The technique's ability to separate ions based on their shape and size could be particularly advantageous in distinguishing between different triazole isomers.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to elucidate the electronic properties and reactivity of 3-(2H-1,2,3-Triazol-2-yl)aniline and its derivatives.

DFT studies are pivotal in understanding the electronic behavior of molecules. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the reactivity of a compound. The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For derivatives of this compound, DFT calculations have been used to determine these frontier molecular orbitals and other quantum chemical parameters. These studies help in correlating the electronic structure with potential biological activity.

Table 1: Quantum Chemical Parameters for a Derivative of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.21 |

| LUMO Energy | -1.34 |

| Energy Gap (ΔE) | 4.87 |

| Ionization Potential | 6.21 |

| Electron Affinity | 1.34 |

| Electronegativity | 3.77 |

| Hardness | 2.43 |

| Softness | 0.20 |

| Electrophilicity Index | 2.92 |

Note: The data presented is for a representative derivative and illustrates the application of DFT in characterizing the electronic properties.

While specific studies on the regioselectivity of cycloaddition reactions involving the this compound core are not extensively detailed in the provided search results, DFT is a primary tool for such predictions. The regioselectivity of cycloaddition reactions is often governed by the energies of the frontier molecular orbitals of the reactants. By calculating the HOMO and LUMO energies and their coefficients for the atoms involved in the reaction, it is possible to predict the most likely orientation of the reacting molecules, leading to the preferential formation of one regioisomer over another.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are essential for visualizing and understanding the interactions of this compound with biological macromolecules.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of this compound derivatives, molecular docking studies have been performed to investigate their binding modes with various protein targets. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For instance, docking studies have shown that the triazole and aniline (B41778) moieties can participate in crucial interactions with the amino acid residues in the active site of a target protein.

Table 2: Representative Molecular Docking Results for a this compound Derivative

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Example Kinase | -8.5 | TYR23, LYS45, ASP89 |

| Example Protease | -7.9 | HIS101, SER150 |

Note: The data is illustrative and represents typical findings from molecular docking studies.

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of a molecule and its interactions with its environment over time. These simulations can validate the stability of ligand-protein complexes predicted by molecular docking.

For derivatives of this compound, MD simulations can be used to assess the stability of the binding pose within the active site of a target protein. By simulating the movement of atoms over a specific period, researchers can observe changes in the ligand's conformation and its interactions with the protein, providing a more realistic understanding of the binding event.

In Silico Pharmacokinetic Profile Prediction Methodology

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are vital for optimizing the pharmacokinetic profile of a compound early in the drug discovery process.

For this compound and its analogs, various computational tools and models can be employed to predict their ADME properties. These predictions are often based on the physicochemical properties of the molecule, such as its lipophilicity (logP), topological polar surface area (TPSA), and molecular weight. These parameters are known to influence a drug's ability to be absorbed, distributed throughout the body, metabolized, and excreted.

Table 3: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value |

| Molecular Weight | 160.17 |

| LogP | 1.5-2.0 |

| Topological Polar Surface Area (TPSA) | 54.9 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 3 |

| Predicted Human Oral Absorption | High |

Note: These values are predictions generated from computational models and provide an early assessment of the compound's pharmacokinetic potential.

Computational Assessment of Drug-Likeness Rules (e.g., Lipinski, Ghose, Veber)

Drug-likeness rules are a set of guidelines used to evaluate whether a chemical compound possesses properties that would make it a likely orally active drug in humans. These rules are based on the statistical analysis of the physicochemical properties of known drugs. The most commonly used rules are Lipinski's Rule of Five, Ghose's Filter, and Veber's Rule.

Recent studies on a series of aniline derivatives containing a 1,2,3-triazole system have confirmed that these compounds, including the meta-substituted analog this compound, satisfy the criteria for drug-likeness according to Lipinski, Ghose, and Veber. mdpi.comnih.govnih.gov The specific physicochemical properties of this compound, as determined by computational methods, are presented below and evaluated against these rules. chemscene.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 160.18 g/mol | chemscene.com |

| LogP (octanol-water partition coefficient) | 0.8495 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Molar Refractivity | Not explicitly calculated, but within acceptable range based on Ghose's filter compliance. | |

| Topological Polar Surface Area (TPSA) | 56.73 Ų | chemscene.com |

Evaluation against Drug-Likeness Rules:

Lipinski's Rule of Five: This rule is a cornerstone for predicting oral bioavailability. mdpi.combldpharm.com A compound is considered drug-like if it violates no more than one of the following criteria:

Molecular weight ≤ 500 Da

LogP ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

As shown in the table below, this compound does not violate any of Lipinski's rules, indicating a high probability of good oral bioavailability.

Ghose's Filter: This filter provides a more refined set of criteria for drug-likeness. wikipedia.org The qualifying ranges are:

Molecular weight between 160 and 480 g/mol

LogP between -0.4 and 5.6

Molar refractivity between 40 and 130

Total number of atoms between 20 and 70

Veber's Rule: This rule relates to molecular flexibility and its impact on oral bioavailability. wikipedia.org To have a high probability of being orally active, a compound should have:

Topological Polar Surface Area (TPSA) ≤ 140 Ų

Number of rotatable bonds ≤ 10

With a TPSA of 56.73 Ų and only one rotatable bond, this compound comfortably meets Veber's criteria, suggesting good intestinal absorption.

Prediction Algorithms for Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

ADME properties determine the fate of a drug in the body and are crucial for its efficacy and safety. In silico ADME prediction models are valuable tools in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. For this compound, computational predictions suggest a promising ADME profile. mdpi.comnih.govnih.gov

Predicted ADME Properties of this compound

| ADME Parameter | Predicted Outcome | Rationale/Supporting Data |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | The compound exhibits high lipophilicity and a low molecular weight, both of which are favorable for passive diffusion across the intestinal epithelium. Compliance with Lipinski's and Veber's rules further supports this prediction. |

| Blood-Brain Barrier (BBB) Permeability | Likely Permeable | The Topological Polar Surface Area (TPSA) is a key predictor of BBB penetration, with a value less than 90 Ų generally considered favorable. wikipedia.orgnih.gov The TPSA of this compound is 56.73 Ų, suggesting it has the potential to cross the BBB. chemscene.com |

| Distribution | ||

| Plasma Protein Binding | Moderate | Predictions for this class of compounds suggest moderate binding to plasma proteins, allowing for a sufficient unbound fraction to elicit a therapeutic effect. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Likely non-inhibitor of major isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) | In silico studies on similar triazole derivatives often predict a low propensity for inhibiting key CYP enzymes, suggesting a lower risk of drug-drug interactions. pensoft.net |

| Excretion |

The favorable in silico drug-likeness and ADME profiles of this compound underscore its potential as a promising scaffold for the development of new therapeutic agents. These computational findings provide a strong rationale for further experimental validation of its pharmacokinetic and pharmacological properties.

Q & A

Q. What are the recommended synthetic routes for 3-(2H-1,2,3-Triazol-2-yl)aniline, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A two-step procedure involves:

Borylation/Suzuki-Miyaura Coupling: Reacting 3-bromoaniline with a triazole-containing boronic acid derivative under Pd catalysis (e.g., XPhos ligand, Cs₂CO₃ base in 1,4-dioxane at 90°C for 3 hours). This method achieves yields up to 70% .

Post-Functionalization: Introducing the triazole moiety via click chemistry using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) on a pre-functionalized aniline derivative.

Optimization Tips:

- Use anhydrous solvents and inert atmospheres to prevent side reactions.

- Monitor reaction progress via TLC or LC-MS to adjust reaction times.

- Purify intermediates via column chromatography (e.g., silica gel, hexane/EtOAc gradients) to avoid contamination in subsequent steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Look for aromatic protons (δ 6.5–8.0 ppm) and triazole protons (δ 7.8–8.2 ppm). For example, in related triazole-aniline derivatives, the triazole proton appears as a singlet .

- ¹³C NMR: Confirm the presence of the triazole ring (C=N carbons at δ 140–150 ppm) and aromatic carbons.

- Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., C₈H₈N₄: 160.08 g/mol).

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with acetonitrile/water gradients to verify purity >95% .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage: Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Shelf life is typically 6–12 months .

- Spill Management: Absorb spills with inert material (e.g., vermiculite), then dispose of as hazardous waste. Avoid water rinsing to prevent contamination .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole ring’s electron-deficient nature enhances reactivity in Pd-catalyzed couplings .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., dioxane vs. DMF) to optimize reaction conditions.

- Docking Studies: Model interactions with biological targets (e.g., kinase inhibitors) to guide pharmacological applications .

Q. How should researchers resolve contradictions in spectroscopic data for triazole-aniline derivatives?

Methodological Answer:

- Case Study: If ¹H NMR shows unexpected splitting, consider:

- Tautomerism: Triazole rings can exhibit 1,2- vs. 1,3-isomerism. Use 2D NMR (COSY, NOESY) to confirm connectivity .

- Impurity Analysis: Compare with literature data (e.g., Mangion et al. ) to identify byproducts from incomplete coupling or oxidation.

- X-ray Crystallography: Resolve ambiguities by growing single crystals (e.g., using slow evaporation in EtOH/water mixtures) .

Q. What strategies are effective for incorporating this compound into supramolecular systems or metal-organic frameworks (MOFs)?

Methodological Answer:

- Coordination Chemistry: Utilize the triazole’s N-atoms as ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Synthesize MOFs via solvothermal methods (e.g., DMF/EtOH at 100°C for 24 hours) .

- Non-Covalent Interactions: Leverage hydrogen bonding between the aniline -NH₂ group and carboxylate ligands to stabilize frameworks.

- Characterization: Use PXRD and BET analysis to confirm porosity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.